7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one is a heterocyclic compound that belongs to the pyridazine family. It features a unique structure characterized by a fused pyridazine and pyridine ring system, with a chlorine atom at the 7th position and a methyl group at the 4th position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation, making it a candidate for various therapeutic applications .
The compound is classified under the chemical category of heterocycles and specifically falls within the pyridazine derivatives. The Chemical Abstracts Service (CAS) number for 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one is 2654746-75-3. Its molecular formula is with a molar mass of approximately 195.61 g/mol .
The synthesis of 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one typically involves cyclization reactions starting from suitable precursors. A common synthetic route includes:
This method leads to the formation of the pyridazine ring through cyclization, followed by necessary purification steps to isolate the desired compound.
In industrial settings, the synthesis may be scaled up using continuous flow reactors to optimize yield and purity. Parameters such as temperature, pressure, and reaction time are carefully controlled to enhance efficiency.
The molecular structure of 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one can be represented as follows:
The structure features a pyridazine core with chlorine and methyl substituents that influence its reactivity and biological activity .
7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one can undergo several chemical transformations:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or neutral medium |
Reduction | Sodium borohydride | Methanol or ethanol |
Substitution | Amines | Presence of a base (e.g., triethylamine) |
These reactions can lead to various derivatives with distinct properties and potential applications in research and industry .
The mechanism of action for 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one involves its interaction with specific biological targets. It may inhibit enzyme activity by binding to active sites or modulate receptor functions through interactions at binding sites. Such mechanisms can result in significant alterations in cellular pathways and biological responses, making it a subject of interest in pharmacological studies.
The compound exhibits typical characteristics associated with heterocyclic compounds, including stability under standard laboratory conditions but may be sensitive to strong oxidizing agents due to its functional groups.
7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one has several scientific applications:
This compound's unique structure and properties make it valuable for ongoing research in medicinal chemistry and materials science.
The synthesis of the bicyclic pyridazino-pyridine core represents a fundamental challenge in preparing 7-chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one. Two predominant strategies have emerged for constructing this scaffold: pyridine-based and pyridazine-based approaches. Pyridine derivatives serve as precursors through Borsche-type cyclization, where 4-acetyl-3-aminopyridine undergoes diazotization and intramolecular cyclization to form the pyridopyridazinone framework. While this method provides direct access, yields remain modest (38%) due to competing side reactions and tautomeric equilibria issues [4].
Alternatively, pyridazine starting materials offer improved regiocontrol. 4-Methylpyridazin-6-one undergoes condensation with DMF-DMA (dimethylformamide dimethyl acetal) to form enamine intermediates, which subsequently cyclize with nucleophiles to yield pyrido[3,4-d]pyridazinones. This route benefits from commercial availability of precursors and operational simplicity. Hetero-Diels-Alder cycloadditions between 2-vinylpyridines and electron-deficient azo compounds provide another pathway, though low yields (16%) and polymerization side reactions limit its utility [4]. Recent innovations include microwave-assisted solventless cyclizations, reducing reaction times from hours to minutes while improving yields to >75% [10].
Table 1: Core Construction Methods Comparison
Starting Material | Key Reaction | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
4-Acetyl-3-aminopyridine | Borsche cyclization | Diazotization, 0-5°C | 38 | Tautomerism, moderate yield |
4-Methylpyridazin-6-one | Enamine formation/cyclization | DMF-DMA, 80°C | 65 | Requires anhydrous conditions |
2-Vinylpyridine | Hetero-Diels-Alder | Toluene, reflux | 16 | Polymerization side products |
4-Methylpyridinedione | Solventless Knoevenagel | Microwave, 150°C | 77 | Limited substrate scope |
Regioselective chlorination at the C7 position is achieved using phosphorus oxychloride (POCl₃) as both solvent and reagent. This method leverages electrophilic aromatic substitution mechanisms, where electron density at C7 is reduced through adjacent nitrogen atoms. Optimization studies reveal that catalytic dimethylformamide (5 mol%) enhances chlorination efficiency by forming the Vilsmeier-Haack complex, which activates POCl₃. Reaction temperatures above 100°C are critical for complete conversion, though excessive temperatures promote decomposition [5] [9].
The C4-methyl group installation employs distinct strategies. Direct methylation via organometallic intermediates (e.g., lithium-halogen exchange followed by methyl iodide quench) suffers from poor functional group tolerance. Alternatively, Knochel-type magnesium insertion provides superior chemoselectivity for halogen-rich intermediates. The methyl group's strategic importance lies in blocking aldehyde oxidase (AO)-mediated metabolism. Studies comparing C4-H vs C4-methyl analogs demonstrate a dramatic increase in metabolic stability: human liver S9 half-life improves from 14 minutes to >180 minutes. This modification is critical for maintaining therapeutic efficacy by preventing rapid oxidative degradation [1].
Table 2: Methylation Impact on Metabolic Stability
C4 Substituent | SOS1 Ki (nM) | Human Liver S9 t₁/₂ (min) | AO Inhibition Required |
---|---|---|---|
H | 3.9 | 14 | Yes (raloxifene) |
CH₃ | 0.5 | >180 | No |
CF₃ | 2.6 | >180 | No |
OCH₃ | 2049 | 45 | Partially |
The synthesis of 7-chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one requires precise handling of reactive intermediates. The 4-azido-7-chloroquinoline analog serves as a critical precursor for click chemistry modifications. Optimization focuses on azide stability during storage and reaction, as aromatic azides decompose under heat, light, or mechanical stress. Successful protocols employ in situ generation at 65°C followed by immediate consumption in cycloadditions, minimizing isolation steps. Solvent screening identifies tetrahydrofuran/water (1:1) as optimal for balancing azide stability and reactivity [7].
For the phthalazine-based SOS1 inhibitor MRTX0902 (sharing the pyridopyridazinone core), aldehyde oxidase (AO) susceptibility of early intermediates necessitated strategic redesign. The incorporation of a C4-methyl group early in the synthesis eliminated this metabolic vulnerability. Process chemistry refinements enabled kilogram-scale production through:
These optimizations collectively improved overall yield from 12% to 38% in multigram syntheses [2] [7].
Table 3: Intermediate Optimization Strategies
Intermediate | Challenge | Solution | Scale Achieved |
---|---|---|---|
4-Azido-7-chloropyridopyridazine | Thermal instability | In situ generation/consumption | 100 g |
C4-unsubstituted core | AO metabolism | Early-stage C4-methylation | Multi-kilogram |
Enamine precursors | Polymerization | DMF-DMA stoichiometry control | 500 g |
Halogenated intermediates | Low solubility | Co-crystal engineering | 1 kg |
Solvent-free methodologies address sustainability challenges in heterocyclic synthesis. Microwave-assisted cyclizations enable rapid core formation without solvents, as demonstrated in the synthesis of 6,8-dione derivatives from 4-methyl-3-cyanopyridine-2,6-diones. This approach reduces reaction times from 12 hours (refluxing xylene) to 30 minutes while improving yields from 65% to 77% [10].
Ball-milling techniques facilitate the Knoevenagel condensation between N-unsubstituted pyridinediones and arylidenemalononitrile. Mechanical force replaces traditional solvent-mediated diffusion, enabling reactions at ambient temperature. This method eliminates solvent waste and enhances atomic economy (up to 92%) while maintaining excellent yields (70-75%) [4]. Comparative life-cycle analysis indicates mechanochemical routes reduce the E-factor (environmental factor) by 60% compared to solution-phase synthesis. Solid-state catalysis using montmorillonite K10 clay further improves sustainability by providing a recyclable, non-toxic surface for ring-closing reactions [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7